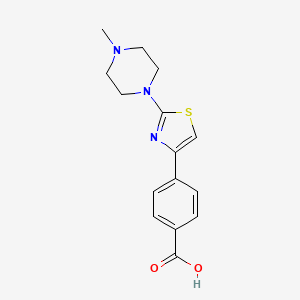
4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid
Cat. No. B8048195
Key on ui cas rn:
294622-47-2
M. Wt: 303.4 g/mol
InChI Key: NPHPALJCGYEBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915300B2
Procedure details


To thiocarbonyldiimidazole (2 g, 11.5 mmol) in THF (30 mL) at RT was added N-methylpiperazine (1.00 g, 10 mmol) drop wise. The reaction was stirred at RT for 2 h and then at 55° C. for 1 h. The reaction was cooled to RT and 20 mL of THF was removed in vacuo. 2M NH3 (10 mL) in MeOH was added and the reaction stirred for 15 h. A further 2M NH3 (10 mL) in MeOH was added and the reaction maintained at 55° C. for 8 h. A pale yellow precipitate (1.00 g) was observed and filtered off, dried and used directly in the next step. The thiourea (0.84 g, 5.2 mmol) was dissolved in EtOH (30 mL) and 4-(2-bromo-acetyl)-benzoic acid (1.28 g, 5.2 mmol) was added. The reaction was heated at reflux for 3 h. The reaction was cooled to RT and the solid filtered off. The solid was washed with Et2O and dried thoroughly. This procedure provided the title compound as a pale yellow solid (1.23 g, 77%).






Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=S.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.[NH2:20][C:21](N)=[S:22].Br[CH2:25][C:26]([C:28]1[CH:36]=[CH:35][C:31]([C:32]([OH:34])=[O:33])=[CH:30][CH:29]=1)=O>C1COCC1.CCO>[CH3:13][N:14]1[CH2:19][CH2:18][N:17]([C:21]2[S:22][CH:25]=[C:26]([C:28]3[CH:36]=[CH:35][C:31]([C:32]([OH:34])=[O:33])=[CH:30][CH:29]=3)[N:20]=2)[CH2:16][CH2:15]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C(=O)O)C=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at RT for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 55° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
20 mL of THF was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2M NH3 (10 mL) in MeOH was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for 15 h
|
|
Duration
|
15 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A further 2M NH3 (10 mL) in MeOH was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction maintained at 55° C. for 8 h
|
|
Duration
|
8 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to RT
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried thoroughly
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C=1SC=C(N1)C1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.23 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
